Cas no 80022-50-0 (ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate)

80022-50-0 structure
Nome del prodotto:ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Numero CAS:80022-50-0
MF:C13H12BrNO3
MW:310.14328289032
MDL:MFCD21602428
CID:4659281
PubChem ID:12868788
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 5-(bromomethyl)-2-phenyloxazole-4-carboxylate
- ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
-
- MDL: MFCD21602428
- Inchi: 1S/C13H12BrNO3/c1-2-17-13(16)11-10(8-14)18-12(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
- Chiave InChI: AJBDNSCVXVFFTE-UHFFFAOYSA-N
- Sorrisi: O1C(CBr)=C(C(OCC)=O)N=C1C1=CC=CC=C1
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-90339-1.0g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 1.0g |
$884.0 | 2024-05-21 | |
Enamine | EN300-90339-5.0g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 5.0g |
$2566.0 | 2024-05-21 | |
Enamine | EN300-90339-1g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 1g |
$884.0 | 2023-09-01 | |
A2B Chem LLC | AV35333-10g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 10g |
$4043.00 | 2024-04-19 | |
1PlusChem | 1P019S91-100mg |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 100mg |
$375.00 | 2025-03-03 | |
1PlusChem | 1P019S91-250mg |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 250mg |
$522.00 | 2025-03-03 | |
1PlusChem | 1P019S91-10g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 10g |
$4768.00 | 2024-04-21 | |
Chemenu | CM428853-1g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95%+ | 1g |
$969 | 2024-07-23 | |
Enamine | EN300-90339-2.5g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 2.5g |
$1735.0 | 2024-05-21 | |
Enamine | EN300-90339-0.25g |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
80022-50-0 | 95% | 0.25g |
$438.0 | 2024-05-21 |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate Letteratura correlata
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
80022-50-0 (ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate) Prodotti correlati
- 66955-75-7((4-Amino-3-bromo-phenyl)-acetic Acid)
- 338975-38-5((2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one)
- 1504322-59-1(4-(ethylamino)methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one)
- 1206135-03-6(3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid)
- 186661-19-8(N-Dansyl-N'-ethylthiourea)
- 951891-14-8(3-Bromo-4'-chloro-3'-methylbenzophenone)
- 2189044-90-2(N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide)
- 1019100-65-2(3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine)
- 2034522-98-8(1-[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]-4-phenyltriazole)
- 2034450-79-6(N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
